(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid
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Overview
Description
(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is an organic compound that features a tert-butyl group, an allyloxycarbonyl group, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid typically involves the protection of amino acids and subsequent functional group transformations. One common method includes the use of tert-butyl esters, which are introduced via flow microreactor systems . This method is efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. The use of green solvents and catalyst-free conditions can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modifying the activity of target proteins. This interaction can affect various biochemical pathways, leading to desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: Similar in structure but lack the allyloxycarbonyl group.
N-Boc protected amino acids: Share the tert-butoxycarbonyl group but differ in the rest of the structure.
α,β-Unsaturated carbonyl compounds: Feature similar reactivity but different functional groups.
Uniqueness
Its ability to undergo diverse chemical reactions and its role in various scientific fields highlight its versatility and importance .
Properties
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-6-16-10(15)12-8(9(13)14)7-17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUOETOENCPAPQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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